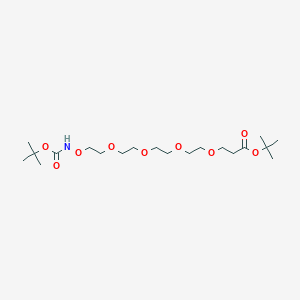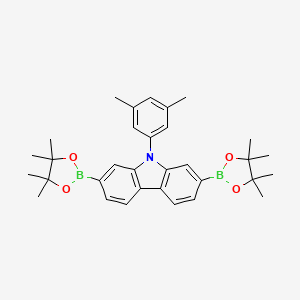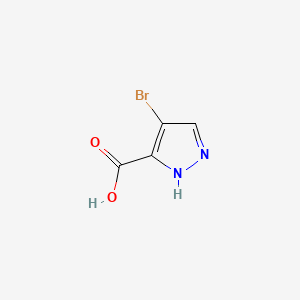
4-bromo-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
- Structure : The compound consists of a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) with a carboxylic acid group at position 3 and a bromine atom at position 4 .
Synthesis Analysis
- Silver-Mediated Cycloaddition : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles. This method offers mild conditions, broad substrate scope, and excellent functional group tolerance .
- One-Pot Condensation : Condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can be oxidized to yield 4-bromo-1H-pyrazole-3-carboxylic acid .
- Cu-Catalyzed Aerobic Oxidative Cyclization : A mild and convenient method for synthesizing pyrazole derivatives involves Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Molecular Structure Analysis
The molecular structure of 4-bromo-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring with a carboxylic acid group and a bromine atom. The arrangement of atoms and bonds determines its chemical properties and reactivity .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
4-Bromo-1H-pyrazole-3-carboxylic acid is involved in various chemical synthesis and functionalization reactions. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates is an important reaction in organic chemistry. This process involves reacting acid chloride with different nucleophiles, leading to the formation of new compounds with established structures confirmed through spectroscopic data and elemental analyses. Such reactions are crucial in the synthesis of novel compounds and intermediates in medicinal chemistry and materials science (Yıldırım et al., 2005).
Synthesis of Intermediates for Insecticides
A significant application of 4-bromo-1H-pyrazole-3-carboxylic acid derivatives is in the synthesis of intermediates for insecticides. For example, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a related compound, serves as an essential intermediate in producing chlor-antraniliprole, a new class of insecticides. The synthesis involves several steps including nucleophilic substitution, cyclization, and bromination, emphasizing the compound's role in developing novel and effective pest control agents (Wen-bo, 2011).
Applications in Nonlinear Optics
4-Bromo-1H-pyrazole-3-carboxylic acid derivatives have shown potential in nonlinear optical (NLO) materials. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, derived from this class of compounds, demonstrate optical nonlinearity and are considered potential candidates for optical limiting applications. These findings are significant in the field of photonics, where materials with nonlinear optical properties are essential for developing advanced optical devices (Chandrakantha et al., 2013).
Medicinal Chemistry and Catalysis
The synthesis of novel ligands based on 1H-pyrazole-3-carboxylic acids, including those with bromo substitutions, is an area of interest in medicinal chemistry and metal complex catalysis. These ligands, containing the triazole moiety, are used to create polychelated ligands for applications in medicinal chemistry and catalysis. This research demonstrates the compound's versatility in synthesizing complex molecules that can interact with biological systems or catalyze chemical reactions (Dalinger et al., 2020).
Propriétés
IUPAC Name |
4-bromo-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOBCMNUJQOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929800 | |
| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrazole-3-carboxylic acid | |
CAS RN |
13745-17-0 | |
| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




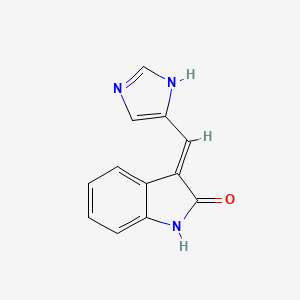
![ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate](/img/structure/B3248462.png)
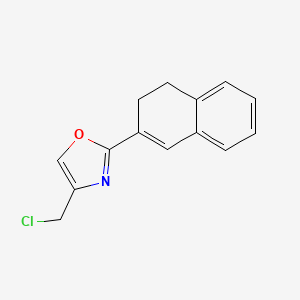

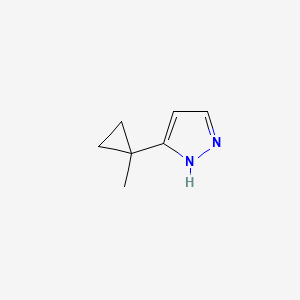
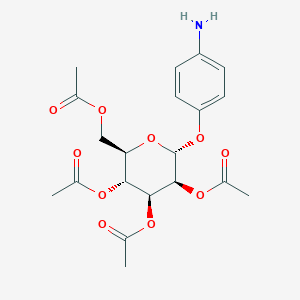
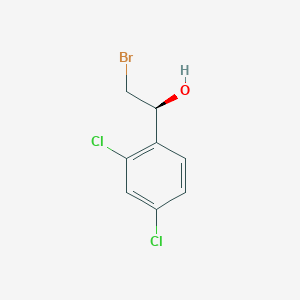
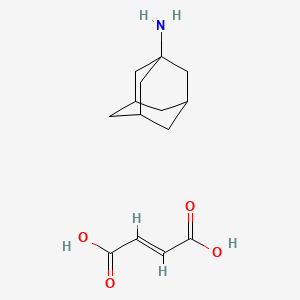
![[2-(Allyloxy)-5-bromophenyl]methanol](/img/structure/B3248484.png)

